Azepan-1-yl(morpholin-3-yl)methanone

Description

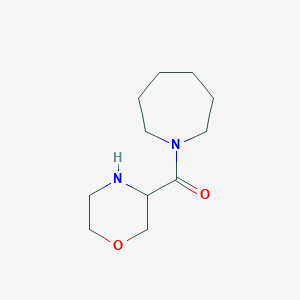

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

azepan-1-yl(morpholin-3-yl)methanone |

InChI |

InChI=1S/C11H20N2O2/c14-11(10-9-15-8-5-12-10)13-6-3-1-2-4-7-13/h10,12H,1-9H2 |

InChI Key |

VWZURGPMGQTHHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2COCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azepan 1 Yl Morpholin 3 Yl Methanone and Its Analogues

Elucidation of Established Synthetic Routes to Azepan-1-yl(morpholin-3-yl)methanone

Route A: Acylation of Azepane with Morpholine-4-carbonyl chloride

This approach utilizes the reaction of a secondary amine (azepane) with an acyl chloride. The key intermediate, morpholine-4-carbonyl chloride, can be synthesized by reacting morpholine (B109124) with phosgene (B1210022) or a phosgene equivalent like triphosgene. chemicalbook.comsmolecule.comchemicalbook.comgoogle.com The subsequent reaction with azepane, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the generated HCl, would yield the target compound. chemguide.co.uklibretexts.org

Route B: Amide Coupling of Azepane with a Morpholin-3-one (B89469) Carboxylic Acid Derivative

An alternative strategy involves the formation of an amide bond between azepane and a carboxylic acid derivative of morpholin-3-one. This would first require the synthesis of a suitable morpholin-3-one precursor bearing a carboxylic acid functionality. Standard peptide coupling reagents could then be employed for the amide bond formation. researchgate.net

A plausible, albeit undocumented, synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of this compound

Step 1: Synthesis of a Protected Morpholin-3-one Precursor. The synthesis would likely begin with a commercially available amino alcohol, which can be reacted with an α-haloacetate to form the morpholin-3-one ring. acs.org To facilitate selective functionalization, the nitrogen of the morpholin-3-one would require a protecting group, such as a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group. acs.org

Step 2: Introduction of the Carbonyl Moiety. The protected morpholin-3-one could then be N-acylated. However, a more direct approach to the final product would be to introduce the carbonyl bridge at the nitrogen of the morpholine ring.

Step 3: Coupling with Azepane. The final step would involve the coupling of the activated morpholin-3-one derivative with azepane. If following Route A, morpholine would first be converted to morpholine-4-carbonyl chloride. chemicalbook.comsmolecule.com This reactive intermediate would then be treated with azepane in an appropriate solvent like dichloromethane (B109758) or THF with a base to afford this compound.

Innovations in Synthetic Strategies for this compound

Recent advancements in organic synthesis offer innovative approaches to overcome the challenges associated with traditional methods, such as harsh reaction conditions and the need for protecting groups.

Development of Novel Protecting Group Methodologies

Novel protecting groups that can be removed under very mild and specific conditions are continuously being developed. For instance, certain N-alkenyl and N-alkoxymethyl lactam protecting groups are stable to many reagents but can be removed under neutral conditions after conversion to an iminium salt. researchgate.netresearchgate.net The use of such a group on the morpholin-3-one nitrogen could streamline the synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing yield and purity. For the amide coupling step, a variety of modern coupling reagents have been developed that offer advantages over traditional carbodiimides, such as reduced epimerization and higher yields. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (n-propylphosphonic acid anhydride) are known for their efficiency in forming amide bonds, even with challenging substrates. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in amide bond formation. The application of microwave irradiation to the coupling of azepane and the morpholin-3-one derivative could significantly shorten the reaction time.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Reported Yield Range (%) |

| Acyl Chloride | Triethylamine | Dichloromethane | 0 - rt | Generally high |

| HATU | DIPEA | DMF | rt | 85-95 |

| T3P® | Pyridine | Ethyl Acetate | rt - 50 | 80-95 |

Stereoselective Synthesis Approaches towards Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold could lead to compounds with specific biological activities. Stereocenters can be introduced in either the morpholin-3-one ring, the azepane ring, or both.

Stereoselective synthesis of C3-substituted morpholin-3-ones has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. For example, alkylation of N-protected 5-substituted morpholin-3-ones can proceed with high diastereoselectivity. acs.org Furthermore, enantioselective methods for the synthesis of C3-substituted morpholinones have been reported, which could be adapted to produce a chiral precursor for the final coupling step.

Similarly, stereoselective syntheses of substituted azepane derivatives have been developed. These methods often involve ring-expansion strategies or the use of chiral starting materials.

A potential stereoselective synthesis of a chiral analogue of this compound could involve the coupling of a chiral, non-racemic morpholin-3-one derivative with azepane. For instance, starting with a chiral amino alcohol would lead to a chiral morpholin-3-one, which could then be carried through the synthetic sequence.

Structure Activity Relationship Sar Studies of Azepan 1 Yl Morpholin 3 Yl Methanone Derivatives

Systematic Design Principles for Azepan-1-yl(morpholin-3-yl)methanone SAR Investigations

The systematic investigation of the SAR for this compound derivatives would be guided by established medicinal chemistry principles. A foundational approach involves the systematic, individual modification of the three core components: the azepane moiety, the morpholine (B109124) moiety, and the interconnecting amide group.

Initial design principles would focus on understanding the role of each component. The azepane ring, a seven-membered saturated heterocycle, offers considerable conformational flexibility, which can be crucial for binding to a biological target. nih.govsphinxsai.com The morpholine ring is a common pharmacophore in drug discovery, often chosen for its favorable physicochemical properties, including improved solubility and metabolic stability. e3s-conferences.orgbohrium.com The amide linker provides a rigid planar unit with hydrogen bond donor and acceptor capabilities, which are often key interactions with biological macromolecules.

A systematic SAR investigation would likely proceed by:

Azepane Moiety Modification: Introducing a variety of substituents at different positions on the azepane ring to probe for steric and electronic effects.

Morpholine Moiety Modification: Altering substituents on the morpholine ring, particularly at the carbon and nitrogen atoms, to understand their impact on bioactivity.

Linker Modification: While the user request focuses on the azepane and morpholine moieties, a comprehensive study would also explore variations of the amide linker, such as its replacement with other functional groups, to assess the importance of its structural and electronic features.

Impact of Substituent Modifications on the Azepane Moiety's Biological Activity

The azepane ring's size and flexibility make it a key area for SAR exploration. Modifications to this ring can significantly impact a molecule's conformational preferences and, consequently, its biological activity. nih.govsphinxsai.com

Substitutions on the azepane ring can be systematically varied to explore the impact of:

Steric Bulk: Introducing small (e.g., methyl) to large (e.g., tert-butyl) alkyl groups at different positions can define the steric tolerance of the binding pocket.

Hydrogen Bonding Capacity: Adding hydroxyl or amino groups can introduce new hydrogen bond donor or acceptor sites.

The following table, based on general principles from analogous N-acylazepane derivatives, illustrates potential SAR trends:

| Position of Substitution on Azepane Ring | Type of Substituent | Predicted Impact on Activity | Rationale |

| C2 or C7 | Small alkyl | Potentially tolerated or increased activity | May provide beneficial hydrophobic interactions. |

| C2 or C7 | Bulky alkyl | Likely decreased activity | Potential for steric hindrance with the binding site. |

| C4 or C5 | Polar (e.g., -OH, -NH2) | Variable | Could increase or decrease activity depending on the presence of a corresponding polar pocket. |

| Multiple positions | Fluorine | Potentially increased metabolic stability | The carbon-fluorine bond is strong and can block sites of metabolism. |

Influence of Structural Variations within the Morpholine Ring on Bioactivity Profiles

The morpholine ring is a privileged scaffold in medicinal chemistry, and its structural variations can profoundly affect a compound's biological profile. e3s-conferences.orgbohrium.com The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a feature often critical for target engagement.

SAR studies on the morpholine moiety of this compound would investigate:

Substitutions at the Nitrogen Atom (N4): While the parent compound has a hydrogen at this position, alkylation could influence basicity and steric interactions.

Substitutions at Carbon Atoms (C2, C5, C6): Introducing substituents can alter the ring's conformation and introduce new interaction points. For instance, alkyl groups at the C2 or C6 positions can have a significant impact on the orientation of the morpholine ring. e3s-conferences.org

Chirality at C3: The C3 position is a chiral center, and it is highly likely that the two enantiomers will exhibit different biological activities. Separating and testing the individual enantiomers would be a crucial step in the SAR investigation.

The table below outlines hypothetical SAR trends for the morpholine ring based on findings for similar structures. e3s-conferences.org

| Position of Variation on Morpholine Ring | Type of Modification | Predicted Impact on Activity | Rationale |

| N4 | Small alkyl (e.g., methyl) | Potentially decreased activity | May introduce steric clash or alter the necessary electronic properties. |

| C2 or C6 | Small alkyl (e.g., methyl) | Variable | Could enhance hydrophobic interactions or cause steric hindrance. |

| C5 | Introduction of a ketone | Potentially altered activity | Changes the electronic and hydrogen bonding properties of the ring. |

| C3 | Inversion of stereochemistry | Likely significant change in activity | Biological targets are chiral, and one enantiomer typically fits better than the other. |

Conformational Analysis of this compound and its SAR Implications

Azepane Ring Conformation: The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, such as chair and boat forms. The preferred conformation can be influenced by the substituents on the ring. chemrxiv.org The conformation of the azepane ring will determine the spatial orientation of the rest of the molecule, which is critical for proper alignment within a binding site.

Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation. Substituents can influence the equilibrium between the two possible chair forms.

Amide Bond Conformation: The amide bond is generally planar and can exist in either a cis or trans conformation. The trans conformation is usually favored due to reduced steric hindrance. The orientation of the amide bond will dictate the relative positions of the azepane and morpholine rings.

Computational modeling and techniques like NMR spectroscopy would be essential to understand the preferred conformations and how they are affected by structural modifications. A change in substitution on either ring could shift the conformational equilibrium, leading to a different predominant shape and, consequently, a change in biological activity.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov

Azepane Ring Replacements: The azepane ring could be replaced by other cyclic systems to explore different conformational spaces and physicochemical properties. Potential bioisosteres for the azepane ring are presented in the table below.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Azepane | Piperidine | Smaller, more rigid ring system. May improve binding affinity or selectivity. |

| Azepane | Cycloheptane | Removal of the nitrogen atom to probe the importance of its basicity and hydrogen bonding capacity. |

| Azepane | Tetrahydroazepine | Introduction of unsaturation to create a more rigid ring system. |

| Azepane | 1,4-Oxazepane | Introduction of an oxygen atom to potentially improve solubility and introduce a new hydrogen bond acceptor site. nih.gov |

Morpholine Ring Replacements: The morpholine ring is a common target for bioisosteric replacement. Its key features to mimic are its size, conformation, and the hydrogen bond accepting ability of the oxygen atom.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Morpholine | Piperazine | Replaces the oxygen with a nitrogen, introducing a second basic center which could lead to new interactions or altered physicochemical properties. enamine.net |

| Morpholine | Thiomorpholine | Replaces the oxygen with a sulfur atom, which is larger and less electronegative, altering the ring's electronic properties and hydrogen bonding capacity. |

| Morpholine | Tetrahydropyran | Removes the nitrogen atom to assess its importance for activity. |

| Morpholine | Substituted piperidine | For example, a 4-hydroxypiperidine (B117109) could mimic the hydrogen bond accepting ability of the morpholine oxygen. |

These strategies could lead to the discovery of new molecular frameworks with superior drug-like properties, such as enhanced metabolic stability, reduced off-target effects, or improved synthetic accessibility. nih.govspirochem.comcambridgemedchemconsulting.com

Computational Chemistry and Molecular Modeling of Azepan 1 Yl Morpholin 3 Yl Methanone

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as Azepan-1-yl(morpholin-3-yl)methanone, within the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. The ligand's conformation is typically flexible, while the protein can be treated as rigid or with some degree of side-chain flexibility. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy, for different binding poses.

Given the prevalence of the morpholine (B109124) ring in compounds targeting various receptors and enzymes, a primary step would be to dock this compound against a panel of known morpholine-binding proteins. For instance, studies on other morpholine-containing molecules have successfully used docking to predict interactions with targets like dihydrofolate reductase or estrogen receptors. nih.govresearchgate.net A similar approach could be employed here to generate initial hypotheses about the potential biological targets of this compound.

Table 1: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| PI3Kα | 4JPS | -9.8 | LYS802, VAL851, SER774 |

| Dopamine D2 Receptor | 6CM4 | -8.5 | ASP114, SER193, PHE389 |

| 5-HT2A Receptor | 6A93 | -8.2 | SER159, PHE339, TRP336 |

| Dihydrofolate Reductase | 3NU0 | -7.9 | ILE7, ALA9, PRO21 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR study would involve synthesizing or computationally generating a library of analogues and assessing their activity against a specific biological target.

The process begins with the creation of a dataset of analogues where systematic modifications are made to the parent scaffold. These modifications could include substitutions on the azepane or morpholine rings. For each analogue, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

A mathematical model is then built to correlate these descriptors with the observed biological activity (e.g., IC50 values). This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The activities of synthesized compounds are often dependent on their structural and electronic environments. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogues

| Analogue | R1 Substitution (Azepane Ring) | R2 Substitution (Morpholine Ring) | LogP | Predicted pIC50 |

| 1 | H | H | 1.8 | 6.5 |

| 2 | 4-Fluoro | H | 2.0 | 7.1 |

| 3 | H | 5-Methyl | 2.1 | 6.8 |

| 4 | 4-Fluoro | 5-Methyl | 2.3 | 7.4 |

| 5 | 3-Methoxy | H | 1.7 | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Characterize Binding Events and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. For the this compound-protein complex, an MD simulation can be used to assess the stability of the predicted binding pose from molecular docking.

Starting from the docked complex, the system is placed in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation then calculates the forces between atoms and uses these to predict their movements over a period of time, typically nanoseconds to microseconds.

The results of an MD simulation can reveal important information about the stability of the ligand-protein interactions, the role of water molecules in the binding site, and any conformational changes in the protein or ligand upon binding. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking.

De Novo Drug Design Strategies Guided by this compound Scaffold Analysis

De novo drug design aims to build novel molecules from scratch, often by piecing together small chemical fragments within the constraints of a binding site. The this compound scaffold can serve as a starting point or a key fragment in such a design strategy.

By analyzing the binding pocket of a selected target, computational algorithms can suggest modifications to the parent scaffold or entirely new structures that are predicted to have high affinity and specificity. For example, the azepane ring could be grown to explore a deeper hydrophobic pocket, or the morpholine oxygen could be replaced with another hydrogen bond acceptor to interact with a specific residue. This approach allows for the exploration of a much wider chemical space than traditional library screening.

Pharmacophore Modeling and Virtual Screening Applications for this compound

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target.

This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). The goal is to identify other molecules, with potentially diverse chemical scaffolds, that also match the pharmacophore and are therefore likely to bind to the same target. This is a powerful method for identifying novel hit compounds for a particular biological target.

Pharmacological Target Identification and Validation for Azepan 1 Yl Morpholin 3 Yl Methanone

Methodologies for Identifying Putative Molecular Targets of Azepan-1-yl(morpholin-3-yl)methanone

Identifying the specific proteins or other biomolecules with which this compound interacts is the primary step in delineating its mechanism of action. A variety of approaches, both experimental and computational, are utilized to pinpoint these putative targets. nih.gov

Affinity-Based Pull-Down Approaches: These methods rely on the principle of using the small molecule as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. nih.gov

Immobilized Compound Chromatography: this compound can be chemically synthesized with a linker arm and immobilized on a solid support, such as agarose (B213101) beads. nih.gov This "affinity matrix" is then incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the beads while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. researchgate.net

Biotin-Tagged Probes: A biotin (B1667282) molecule can be attached to this compound. nih.gov This biotinylated probe is introduced to cells or lysates. The strong and specific interaction between biotin and streptavidin is then exploited by using streptavidin-coated beads to pull down the probe along with its bound proteins for subsequent identification. nih.gov

Label-Free Methods: These techniques identify targets by observing the effects of the compound on the proteome without requiring any modification of the small molecule itself. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. nih.gov In a typical DARTS experiment, cell lysates are treated with either this compound or a vehicle control, and then subjected to limited digestion by a protease. The resulting protein fragments are analyzed by gel electrophoresis or mass spectrometry to identify proteins that are protected from digestion in the presence of the compound. nih.goveuropeanreview.org

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. danaher.com Intact cells or cell lysates are heated to various temperatures in the presence or absence of this compound. The soluble protein fraction at each temperature is then analyzed by techniques like Western blotting or mass spectrometry to identify proteins that remain soluble at higher temperatures due to stabilization by the compound. danaher.com

Genetic and Computational Approaches:

Genetic Interaction Mapping: In model organisms like yeast, libraries of gene knockouts or knockdowns (using RNA interference) can be screened for sensitivity or resistance to this compound. nih.govnih.gov For instance, if a yeast strain lacking a particular gene is hypersensitive to the compound, it suggests that the gene product might be involved in the compound's mechanism of action, or could even be its direct target.

In Silico Target Prediction: Computational methods can predict potential targets based on the chemical structure of this compound. This involves comparing its structure to libraries of known ligands for various targets (pharmacophore modeling) or docking the compound's 3D structure into the binding sites of known proteins to predict binding affinity. researchgate.net

| Methodology | Principle | Key Advantages | Potential Limitations |

|---|---|---|---|

| Affinity-Based Pull-Down | Compound is used as bait to capture binding partners. | Direct identification of interacting proteins. | Requires chemical modification of the compound; may identify non-specific binders. |

| Drug Affinity Responsive Target Stability (DARTS) | Compound binding stabilizes the target against proteolysis. | Does not require compound modification. | Not all binding events lead to significant stabilization. |

| Cellular Thermal Shift Assay (CETSA) | Compound binding increases the thermal stability of the target. | Applicable in living cells; no compound modification needed. | Requires specific antibodies or advanced mass spectrometry. |

| Genetic Interaction Mapping | Identifies genes that modify cellular response to the compound. | Unbiased, genome-wide screening. | Indirect method; requires follow-up for direct target validation. |

Biochemical and Biophysical Techniques for Target Validation

Once a list of putative targets is generated, the next crucial step is to validate these interactions using a variety of in vitro techniques. These methods confirm a direct physical interaction between this compound and the candidate protein. nih.govnih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand (this compound) to a target protein immobilized on a sensor chip in real-time. nih.govspringernature.com This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD). nih.govspringernature.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the compound to its target protein. nuvisan.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient. nuvisan.comacs.org The binding of this compound to a fluorescently labeled target protein will alter its thermophoretic properties, allowing for the quantification of binding affinity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the target protein. nuvisan.com Techniques like saturation transfer difference (STD)-NMR can identify which parts of the compound are in close proximity to the protein, while chemical shift perturbation (CSP) experiments can identify the amino acid residues of the protein involved in the interaction.

Affinity Selection Mass Spectrometry (AS-MS): This high-throughput technique involves incubating a library of compounds with a target protein, followed by separation of the protein-ligand complexes and identification of the bound compounds by mass spectrometry. nih.gov

| Technique | Information Obtained | Typical Sample Requirements |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Purified protein and compound |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Purified protein and compound in high concentration |

| Microscale Thermophoresis (MST) | Binding affinity (KD) | Purified, fluorescently labeled protein and compound |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes | Isotopically labeled protein and compound |

Characterization of Specific this compound-Target Interactions

A detailed understanding of how this compound binds to its validated target is crucial for structure-activity relationship (SAR) studies and lead optimization.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. This atomic-level information reveals the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This is invaluable for rational drug design.

Computational Modeling and Molecular Dynamics (MD) Simulations: In conjunction with experimental data, computational modeling can be used to visualize and analyze the interaction. nih.gov MD simulations can provide insights into the dynamic nature of the binding process and the stability of the compound-protein complex over time. nih.gov

Functional Assays for Modulatory Effects of this compound on Target Activity

Confirming that the binding of this compound to its target leads to a functional consequence is a critical validation step. The nature of the functional assay depends on the class of the target protein. sygnaturediscovery.com

Enzyme Inhibition/Activation Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound. For example, if the target is a kinase, a kinase activity assay would be performed to determine if the compound inhibits or activates the phosphorylation of a substrate.

Receptor Binding and Signaling Assays: If the target is a G-protein coupled receptor (GPCR), radioligand binding assays can be used to determine if the compound competes with a known ligand for the binding site. cardiff.ac.uk Downstream signaling assays, such as measuring changes in second messengers like cAMP or calcium, can determine if the compound acts as an agonist, antagonist, or inverse agonist. acs.org

Ion Channel Patch-Clamp Electrophysiology: For ion channel targets, patch-clamp techniques can directly measure the effect of the compound on ion flow across the cell membrane, determining if it acts as a blocker or an opener.

Cell-Based Phenotypic Assays: The ultimate goal is to demonstrate that target modulation by the compound leads to a desired cellular effect. danaher.com For example, if the target is implicated in cell proliferation, an assay measuring cell viability or apoptosis could be used. Given the morpholine (B109124) moiety often found in CNS-active compounds, assays measuring neurotransmitter uptake or release in neuronal cell lines could be highly relevant. nih.govsygnaturediscovery.com

| Target Class | Assay Type | Measured Endpoint | Inferred Modulatory Effect |

|---|---|---|---|

| Kinase | Enzyme Activity Assay | Substrate phosphorylation | Inhibition or Activation |

| GPCR | cAMP Assay | Intracellular cAMP levels | Agonism, Antagonism, Inverse Agonism |

| Ion Channel | Patch-Clamp | Ion current | Blockade or Potentiation |

| Transporter | Substrate Uptake Assay | Uptake of a labeled substrate | Inhibition |

Proteomic and Metabolomic Approaches to Target Deconvolution

Beyond identifying a single primary target, it is crucial to understand the broader cellular effects of this compound. Proteomic and metabolomic approaches provide a global view of the changes within a cell upon compound treatment, which can help to deconvolve its targets and understand its mechanism of action more comprehensively. europeanreview.orgnih.govnih.govnih.gov

Chemical Proteomics: This field uses chemical probes to investigate protein function in complex biological systems. beilstein-journals.orgresearchgate.net Activity-based protein profiling (ABPP), for example, uses reactive probes to map the functional state of entire enzyme families, and can be used in a competitive manner to identify the targets of a compound. researchgate.net

Expression Proteomics: This involves quantifying the changes in protein expression levels across the entire proteome of cells treated with this compound. This can reveal downstream effects of target engagement and potentially identify off-target effects.

Future Directions and Emerging Research Trajectories for Azepan 1 Yl Morpholin 3 Yl Methanone

Identification of Unaddressed Research Gaps in the Study of Azepan-1-yl(morpholin-3-yl)methanone

The most significant research gap concerning this compound is the complete absence of published scientific data. Every aspect of its chemical and biological profile is yet to be determined. The primary unaddressed areas represent foundational steps in chemical and pharmacological research:

Synthesis and Characterization: While the compound is listed by suppliers, detailed and optimized synthetic routes, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, elemental analysis), are not available in the public domain.

Physicochemical Properties: Fundamental properties such as solubility, lipophilicity (LogP), and pKa have not been experimentally determined. This data is crucial for understanding its potential behavior in biological systems.

In Vitro Biological Screening: The compound has not been screened against any biological targets. Its basic pharmacological profile, including any potential cytotoxic effects, remains unknown.

Metabolic Stability and Pharmacokinetics: There is no information on how this molecule is metabolized by liver enzymes or its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) in any model system.

Three-Dimensional Structure: The conformational analysis and the determination of its three-dimensional structure through techniques like X-ray crystallography are yet to be performed.

Potential for this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target. Given that this compound contains both an azepane and a morpholine (B109124) moiety, scaffolds known to interact with various biological targets, it holds potential as a novel chemical probe. Future research in this area would involve:

Broad-Based Phenotypic Screening: Initial studies would likely involve screening the compound in a variety of cell-based assays to identify any observable phenotypic changes, which could provide clues to its mechanism of action.

Target Identification and Validation: If a specific phenotype is observed, subsequent research would focus on identifying the molecular target(s) responsible for this effect. This could involve techniques such as affinity chromatography, proteomics, or genetic approaches.

Development of Structure-Activity Relationships (SAR): Synthesis and testing of analogs of this compound would be essential to develop a clear understanding of which structural features are critical for its biological activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate drug discovery. For a novel compound like this compound, AI/ML could be applied in several ways once initial data becomes available:

Predictive Modeling: Based on its structure, AI algorithms could predict a range of properties, from its likely biological targets to its potential toxicity. These predictions can help prioritize experimental studies.

Virtual Screening: AI-driven virtual screening could be used to identify other molecules with similar structural features that might have related biological activities.

De Novo Design: Should this compound show a promising biological effect, ML models could be used to design novel, related compounds with potentially improved properties.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description |

| Target Prediction | Algorithms could analyze the compound's structure to predict its most likely protein targets. |

| ADME/Tox Prediction | In silico models could estimate the compound's pharmacokinetic and toxicity profiles. |

| High-Throughput Screening Data Analysis | Machine learning can analyze large datasets from initial screenings to identify meaningful patterns. |

| Lead Optimization | AI can suggest chemical modifications to improve the potency and selectivity of the compound. |

Broader Implications of this compound Discoveries for Drug Discovery and Development

The study of this compound could have wider implications for the field of drug discovery. The combination of the flexible seven-membered azepane ring and the versatile morpholine scaffold is a unique chemical space that is relatively underexplored. Discoveries related to this compound could:

Validate Novel Scaffolds: A significant biological finding would validate the combination of these two heterocyclic systems as a promising scaffold for medicinal chemistry.

Open New Avenues for Target Classes: Depending on its mechanism of action, this compound could open up new avenues for targeting disease pathways that have been difficult to address with existing chemotypes.

Inform the Design of Future Compound Libraries: The structure-activity relationship data generated from studying this molecule could inform the design of new and diverse compound libraries for screening against a wide range of diseases.

Synergistic Research Opportunities with Other Compound Classes

Future research on this compound could benefit from and contribute to our understanding of other compound classes.

Comparison with other Azepane-Containing Compounds: A rich area of research would be to compare the biological activities of this compound with other known azepane-containing drugs and clinical candidates. This could reveal the specific contribution of the morpholin-3-yl-methanone moiety.

Combination with Known Drugs: If the compound shows a specific biological activity, it could be tested in combination with existing drugs to explore potential synergistic effects, a common strategy in areas like oncology.

Exploration of Morpholine Bioisosteres: The morpholine ring is a common motif in medicinal chemistry. Research into this compound could inspire the synthesis of analogs where the morpholine is replaced with other bioisosteric rings to fine-tune its properties.

Q & A

Q. What are the recommended synthetic routes for Azepan-1-yl(morpholin-3-yl)methanone, and how can reaction conditions be optimized?

Synthesis of azepane- and morpholine-containing methanones typically involves coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and heterocyclic amines. For example:

- Step 1 : Prepare a ketone precursor (e.g., 3-fluorophenyl ethanone derivatives) via Friedel-Crafts acylation or nucleophilic substitution .

- Step 2 : React the ketone with azepane and morpholine under basic conditions (e.g., KCO in DMF) to introduce the heterocyclic moieties .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (room temp. vs. reflux) to improve yield. Purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as similar compounds exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or light to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the presence of azepane (δ ~2.5–3.5 ppm for CH groups) and morpholine (δ ~3.6–4.0 ppm for O-linked CH) .

- HRMS : Validate molecular weight (expected m/z ~235–364 depending on substituents) .

- FTIR : Identify carbonyl stretching (~1650–1700 cm) and C-F bonds (~1100 cm) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

- DFT Calculations : Use Gaussian or ORCA to model the electron density distribution, HOMO-LUMO gaps, and dipole moments. Compare with experimental data (e.g., dipole moments of similar methanones range from 2.5–4.5 D) .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in biological activity data for azepane-morpholine hybrids?

- Case Study : If in vitro assays show conflicting IC values (e.g., µM vs. mM), verify:

Q. How does the substitution pattern on the phenyl ring affect the compound’s pharmacokinetic profile?

- Fluorine Substitution : 3-Fluoro groups enhance metabolic stability by resisting cytochrome P450 oxidation. Compare logP values (e.g., fluorinated analogs: logP ~2.5 vs. non-fluorinated ~3.2) to predict membrane permeability .

- Amino Groups : 3-Amino-4-fluorophenyl derivatives exhibit improved solubility (clogS ~-3.5) but may require prodrug strategies to mitigate rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.